1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-2-15-7-3-4-13-5-6(7)8(14-15)9(10,11)12/h13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDOKFDVBHQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to a class of pyrazolo compounds, which are known for their diverse pharmacological properties.
Chemical Characteristics
- Molecular Formula : CHFN
- Molecular Weight : 219.21 g/mol
- CAS Number : 2090280-07-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity and binding affinity to specific enzymes and receptors, influencing several biochemical pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antiproliferative Activity :
- Studies have shown that derivatives of pyrazolo compounds can inhibit the growth of cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and HL60 (human leukemia) with IC values in the low micromolar range .
- Enzyme Inhibition :
- Neuroprotective Effects :
Case Studies
A selection of relevant case studies highlights the biological activity of pyrazolo derivatives:
| Study | Compound | Cell Line | IC Value (μM) | Notes |
|---|---|---|---|---|
| 4g | MDA-MB-231 | 0.59 | High selectivity against cancer cells | |
| 14c | HL60 | 1.05 | Effective against leukemia cells | |
| 14e | SKBR3 | 2.01 | Notable cytotoxicity in breast cancer |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to enhance biological activity. The exploration of various derivatives has shown that structural variations can significantly impact their biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of key analogs and their applications:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Key Structural and Functional Insights
Substituent Effects on Antimicrobial Activity :
- The 5-nitro-2-furoyl group in 13g enhances antibacterial potency by acting as a "warhead" that disrupts bacterial DNA synthesis . Replacing this with a trifluoromethyl group (as in the target compound) may reduce nitroreductase-mediated activation but improve metabolic stability .
- Ethyl vs. Methoxyethyl: The 1-ethyl group in the target compound offers simpler synthesis compared to the 2-methoxyethyl in 13g , but the latter’s polar group improves solubility and tissue penetration .
Antitubercular Activity :
- 3-Phenyl derivatives (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine ) exhibit strong pantothenate synthetase inhibition, critical for M. tuberculosis survival. The trifluoromethyl group in the target compound may enhance binding to hydrophobic pockets in the enzyme .
Enzyme Inhibition (c-Met, Factor Xa) :
- The pyridin-2-yl group in c-Met inhibitors facilitates π-π stacking with kinase domains, while the 4-methoxyphenyl in apixaban optimizes Factor Xa binding via hydrophobic and hydrogen-bond interactions . The target compound’s trifluoromethyl group could mimic these interactions in related targets.
Preparation Methods
Stepwise Synthesis Overview
This method emphasizes the use of hydrazine hydrate to construct the pyrazole ring initially, followed by aromatic nucleophilic substitution to introduce the trifluoromethylated aromatic moiety. The process is noted for its use of readily available raw materials, high atom economy, and suitability for scale-up in industrial production.
Alternative One-Step Condensation Method for Tetrahydropyrazolopyridines
Another approach involves a one-step acid-catalyzed condensation of 3-cyano-5-aminopyrazole derivatives with substituted α,β-unsaturated aldehydes to yield tetrahydro-pyrazolopyridines, which are closely related to the target compound class.
-
- 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (structurally similar to trifluoromethyl-substituted pyrazole precursors)
- α,β-unsaturated aldehydes
-
- Acid medium (e.g., acetic acid or hydrochloric acid)
- Room temperature to reflux depending on acid catalyst
- Moderate to good yields of tetrahydropyrazolopyridines and pyrazolopyridines
-
- Condensation leads to cyclization forming the fused pyrazolo-pyridine ring system
- Acid catalysis promotes Schiff base formation and ring closure
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step synthesis (Patent CN113264931B) | Pyrazole precursors, fluorobenzonitrile | LiHMDS, diethyl oxalate, Pd/C, LiOH, DMSO, acetic acid | High atom economy, industrial scalability, controlled substitution | Multi-step, requires low temperature control |
| One-step acid-catalyzed condensation | 3-cyano-5-aminopyrazole, α,β-unsaturated aldehydes | Acetic acid or HCl catalyst, room temperature to reflux | Simple, good yields, structural diversity | Mixture of products, selectivity challenges |
Research Findings and Practical Considerations
The multi-step method provides a robust route to selectively introduce the trifluoromethyl group at C3 and ethyl at N1, with good control over reaction parameters and functional group transformations.
The one-step condensation offers a facile synthetic alternative for generating tetrahydro-pyrazolopyridine scaffolds but may require optimization for selectivity and yield when targeting specific substitution patterns such as ethyl and trifluoromethyl groups.
Both methods benefit from the use of commercially available starting materials and reagents, facilitating accessibility for medicinal chemistry applications.
The choice of solvent, temperature, and catalyst plays a critical role in directing the reaction pathway and product distribution.
Protection strategies (e.g., carbamate formation) are employed to stabilize intermediates and enable further functionalization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
